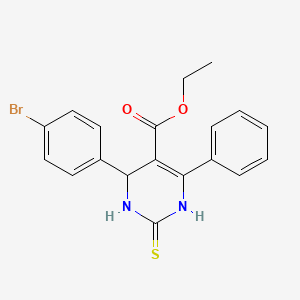![molecular formula C14H13Cl2N3O3S B4034089 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4034089.png)
3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
Overview
Description
3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a dichloroaniline moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:
Preparation of 3,4-Dichloroaniline: This is achieved by the hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure.
Formation of the Sulfonamide: The 3,4-dichloroaniline is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Coupling Reaction: The final step involves coupling the sulfonamide intermediate with an appropriate carbonyl-containing compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of specialized steel alloys in reactors can prevent corrosion and dehalogenation during production .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the dichloroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt metabolic pathways and exert antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor used in the synthesis of the target compound.
4-Methylbenzenesulfonamide: Another sulfonamide compound with similar structural features.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Uniqueness
3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a dichloroaniline moiety and a sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methyl-5-sulfamoylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-8-2-4-10(23(17,21)22)7-13(8)19-14(20)18-9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H2,17,21,22)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIWTMGEPPJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[3,5-bis(methoxycarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4034006.png)
![2-[(3S,4S)-3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolidin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B4034015.png)
![6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B4034016.png)
![N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4034029.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B4034040.png)

![3-{[4-Ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4034047.png)
![2-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B4034048.png)
![[1-(1-{[1-(butylsulfonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B4034056.png)
![2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4034057.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4034076.png)
![3-METHOXY-N-[(4-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE](/img/structure/B4034085.png)

methanone](/img/structure/B4034093.png)
